3-ethoxy-1-methyl-6H-benzo[c]chromen-6-one
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Overview
Description
3-ethoxy-1-methyl-6H-benzo[c]chromen-6-one is a synthetic organic compound belonging to the class of benzo[c]chromen-6-ones. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a benzo[c]chromen-6-one core with ethoxy and methyl substituents, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-1-methyl-6H-benzo[c]chromen-6-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of biphenyl-2-carboxylic acid as a starting material, which undergoes cyclization in the presence of potassium peroxydisulfate and silver nitrate in a mixture of water and acetonitrile at 50°C . The reaction mixture is then extracted with dichloromethane, and the product is purified through filtration and washing with sodium hydroxide and sodium chloride solutions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for achieving high purity and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-ethoxy-1-methyl-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The ethoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different chemical and biological properties.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Industry: It is used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-ethoxy-1-methyl-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a potential inhibitor of phosphodiesterase II, an enzyme involved in the regulation of intracellular signaling pathways . By inhibiting this enzyme, the compound can modulate various cellular processes, including inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
3-ethoxy-1-methyl-6H-benzo[c]chromen-6-one can be compared with other similar compounds, such as:
6H-benzo[c]chromen-6-one: The parent compound without the ethoxy and methyl substituents.
3-ethoxy-6H-benzo[c]chromen-6-one: A derivative with only the ethoxy substituent.
1-methyl-6H-benzo[c]chromen-6-one: A derivative with only the methyl substituent.
The presence of both ethoxy and methyl groups in this compound enhances its chemical stability and biological activity compared to its simpler analogs .
Properties
Molecular Formula |
C16H14O3 |
---|---|
Molecular Weight |
254.28 g/mol |
IUPAC Name |
3-ethoxy-1-methylbenzo[c]chromen-6-one |
InChI |
InChI=1S/C16H14O3/c1-3-18-11-8-10(2)15-12-6-4-5-7-13(12)16(17)19-14(15)9-11/h4-9H,3H2,1-2H3 |
InChI Key |
JDFBJJUGDHBQJX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C(=C1)C)C3=CC=CC=C3C(=O)O2 |
Origin of Product |
United States |
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